Cas no 2172062-58-5 (5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid)

5-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for amine functionalities in peptide synthesis. The compound's branched alkyl side chains enhance steric control, improving selectivity during coupling reactions. Its structural design ensures compatibility with solid-phase peptide synthesis (SPPS), offering efficient deprotection under mild basic conditions. The Fmoc group provides stability against acidic conditions, making it suitable for orthogonal protection strategies. This derivative is particularly valuable in synthesizing complex peptides with high purity, minimizing side reactions. Its tailored properties support applications in medicinal chemistry and biochemical research, where precise amino acid incorporation is critical.
5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid structure
2172062-58-5 structure
Product name:5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid
CAS No:2172062-58-5
MF:C27H34N2O5
Molecular Weight:466.569267749786
CID:5928148
PubChem ID:165517391

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid
    • EN300-1520268
    • 2172062-58-5
    • 5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
    • インチ: 1S/C27H34N2O5/c1-18(16-25(30)28-14-7-8-19(2)26(31)32)13-15-29-27(33)34-17-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,18-19,24H,7-8,13-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: KAAMXXBJPHJQNZ-UHFFFAOYSA-N
    • SMILES: O(C(NCCC(C)CC(NCCCC(C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 466.24677219g/mol
  • 同位素质量: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 662
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 105Ų

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1520268-10.0g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
10g
$14487.0 2023-06-05
Enamine
EN300-1520268-0.25g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1520268-0.5g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
0.5g
$3233.0 2023-06-05
Enamine
EN300-1520268-2500mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
2500mg
$6602.0 2023-09-26
Enamine
EN300-1520268-250mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
250mg
$3099.0 2023-09-26
Enamine
EN300-1520268-100mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
100mg
$2963.0 2023-09-26
Enamine
EN300-1520268-500mg
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
500mg
$3233.0 2023-09-26
Enamine
EN300-1520268-0.1g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1520268-0.05g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1520268-1.0g
5-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-2-methylpentanoic acid
2172062-58-5
1g
$3368.0 2023-06-05

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid 関連文献

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acidに関する追加情報

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid (CAS No. 2172062-58-5): A Comprehensive Overview

5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid (CAS No. 2172062-58-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential applications. This compound, often referred to by its abbreviated name, is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are widely used in peptide synthesis and protein engineering.

The structure of 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is attached to the amino group of the compound. This protecting group is crucial for controlling the reactivity of the amino group during synthetic processes, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group can be efficiently removed under mild conditions, making it an ideal choice for stepwise synthesis of peptides and proteins.

One of the key features of 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid is its branched structure, which includes two methyl groups. The presence of these methyl groups imparts additional steric hindrance and conformational flexibility to the molecule, which can be advantageous in designing peptides with specific secondary structures or binding properties. This structural complexity also contributes to the compound's solubility and stability in various solvents, making it suitable for a wide range of applications.

In recent years, significant advancements have been made in understanding the biological activities and potential therapeutic applications of Fmoc derivatives like 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid. For instance, studies have shown that Fmoc-amino acids can be used to create bioactive peptides with enhanced stability and reduced degradation rates. These peptides have shown promise in various therapeutic areas, including cancer treatment, anti-inflammatory therapies, and neurodegenerative disease management.

A notable example of the application of Fmoc derivatives in medicinal chemistry is their use in the development of cell-penetrating peptides (CPPs). CPPs are short peptides that can efficiently cross cell membranes and deliver therapeutic cargo into cells. The Fmoc protecting group can be strategically incorporated into CPPs to improve their cell-penetrating ability and reduce off-target effects. Research has demonstrated that Fmoc-modified CPPs can effectively deliver drugs, nucleic acids, and other biomolecules into cells, opening up new avenues for targeted therapy.

Beyond its use in peptide synthesis, 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid has also found applications in materials science and nanotechnology. The unique optical properties of fluorene-based compounds make them attractive for use in fluorescent probes and sensors. For example, Fmoc derivatives have been used to develop fluorescent tags for monitoring cellular processes and detecting specific biomolecules with high sensitivity and specificity.

In addition to its practical applications, the study of 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid has contributed to our fundamental understanding of protein folding and stability. The branched structure and steric hindrance provided by the methyl groups can influence the conformational dynamics of peptides and proteins. This knowledge is crucial for designing stable protein structures with desired functions, such as enzymes with improved catalytic efficiency or antibodies with enhanced binding affinity.

The synthesis of 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid typically involves multi-step procedures that require precise control over reaction conditions. Common synthetic routes include the coupling of protected amino acids using coupling reagents such as HATU or EDC·HCl, followed by deprotection steps to remove the Fmoc group. Advances in synthetic methods have led to more efficient and scalable processes for producing this compound, making it more accessible for research and industrial applications.

In conclusion, 5-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylpentanoic acid (CAS No. 2172062-58-5) is a versatile compound with a wide range of applications in medicinal chemistry, biochemistry, materials science, and nanotechnology. Its unique structural features and functional properties make it an important tool for researchers working on peptide synthesis, protein engineering, drug delivery systems, and fluorescent probes. As research continues to advance in these fields, the potential uses of this compound are likely to expand further, contributing to new breakthroughs in both fundamental science and practical applications.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd